methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate
Overview
Description
Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the class of organic compounds known as coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. This compound is characterized by its chromene core structure, which is a fused benzene and α-pyrone ring system. It is widely recognized for its diverse biological and pharmacological properties, making it a valuable compound in various fields of scientific research.
Mechanism of Action
Target of Action
Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate, also known as 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid methyl ester, is a coumarin derivative . Coumarin derivatives have been reported to inhibit the proliferation of a number of human malignant cell lines in vitro
Mode of Action
Coumarin derivatives, in general, have been reported to have anti-tumor activity, with the effect believed to be due to their metabolites .
Biochemical Pathways
Coumarin derivatives have been reported to demonstrate activity against several types of animal tumors .
Result of Action
Coumarin derivatives have been reported to demonstrate activity against prostate cancer, malignant melanoma, and metastatic renal cell carcinoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 7-hydroxy-4-methylcoumarin with methionine methyl ester hydrochloride in the presence of dicyclohexylcarbodiimide . Another method involves the alkylation reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides .
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles, such as using green solvents and catalysts to minimize environmental impact. These methods aim to enhance yield, reduce reaction time, and eliminate byproducts .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium azide, propargyl bromide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted coumarin derivatives .
Scientific Research Applications
Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate include:
- 7-hydroxy-4-methylcoumarin
- 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid ethyl ester
- 4-methyl-7-hydroxycoumarin
Uniqueness
This compound is unique due to its specific substitution pattern on the chromene ring, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 7-hydroxy-2-oxochromene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5/c1-15-10(13)8-4-6-2-3-7(12)5-9(6)16-11(8)14/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRWUSXZHQTTEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60419952 | |
Record name | Methyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60419952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86788-49-0 | |
Record name | Methyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60419952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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